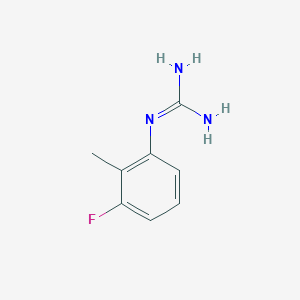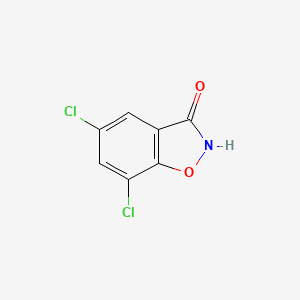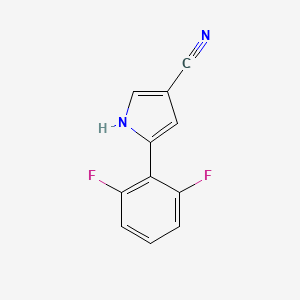
5-(2,6-Difluorophenyl)-1H-pyrrole-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,6-Difluorophenyl)-1H-pyrrole-3-carbonitrile is a chemical compound characterized by the presence of a pyrrole ring substituted with a 2,6-difluorophenyl group and a carbonitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,6-Difluorophenyl)-1H-pyrrole-3-carbonitrile typically involves the reaction of 2,6-difluorobenzaldehyde with a suitable pyrrole precursor under controlled conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
5-(2,6-Difluorophenyl)-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
科学的研究の応用
5-(2,6-Difluorophenyl)-1H-pyrrole-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics and optoelectronic devices.
Biological Studies: It can be used as a probe or ligand in biochemical assays to study protein-ligand interactions.
作用機序
The mechanism of action of 5-(2,6-Difluorophenyl)-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the difluorophenyl group enhances its binding affinity and specificity towards certain targets, leading to desired biological effects.
類似化合物との比較
Similar Compounds
- 2,6-Difluoroaniline
- 2,6-Difluorophenyl isothiocyanate
- 2,6-Difluorobenzonitrile
Uniqueness
5-(2,6-Difluorophenyl)-1H-pyrrole-3-carbonitrile is unique due to the combination of the pyrrole ring and the difluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science.
特性
分子式 |
C11H6F2N2 |
|---|---|
分子量 |
204.17 g/mol |
IUPAC名 |
5-(2,6-difluorophenyl)-1H-pyrrole-3-carbonitrile |
InChI |
InChI=1S/C11H6F2N2/c12-8-2-1-3-9(13)11(8)10-4-7(5-14)6-15-10/h1-4,6,15H |
InChIキー |
NENCNBOVWHZZSZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)F)C2=CC(=CN2)C#N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[(Cbz-amino)methyl]spiro[3.3]heptan-2-one](/img/structure/B13692669.png)
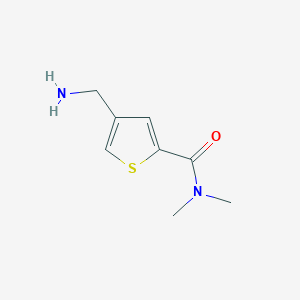
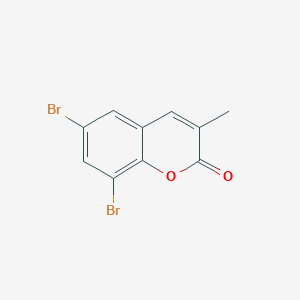
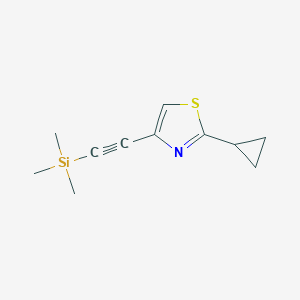
![N-Boc-2,3-dihydrofuro[2,3-b]pyridin-4-amine](/img/structure/B13692689.png)
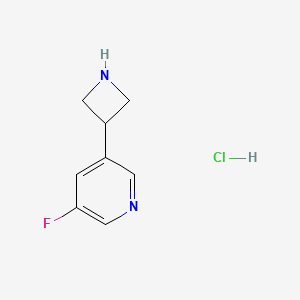

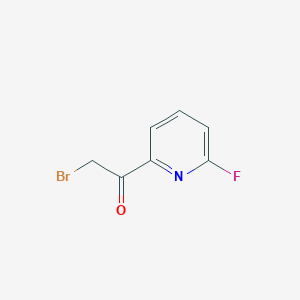
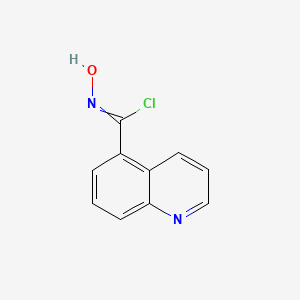
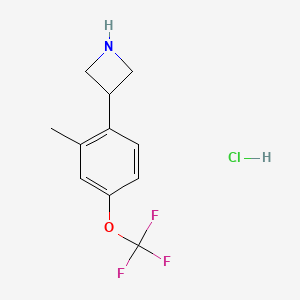
![8-Amino-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13692721.png)
